molecular formula C14H13NO4S2 B12111513 {2-[(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid CAS No. 95144-10-8

{2-[(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid

Cat. No.: B12111513
CAS No.: 95144-10-8
M. Wt: 323.4 g/mol
InChI Key: MLGZPMMALYWBRN-YRNVUSSQSA-N
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Description

2-[(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxyacetic acid: belongs to the class of thiazolidine derivatives . These compounds feature a five-membered heterocyclic ring containing sulfur and nitrogen atoms. Thiazolidine motifs have garnered significant interest due to their bridge-like role between organic synthesis and medicinal chemistry. Their presence in various natural and bioactive compounds underscores their pharmacological significance .

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several approaches:

Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale syntheses provide valuable insights for potential scale-up.

Chemical Reactions Analysis

Reactivity::

    Oxidation and Reduction: The thiazolidine ring undergoes redox reactions, influenced by its sulfur atom.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions.

    Common Reagents and Conditions:

    Major Products: These reactions yield various derivatives, including substituted thiazolidines and related compounds.

Scientific Research Applications

Chemistry::

    Building Blocks: Used in the synthesis of more complex molecules due to its versatile reactivity.

    Drug Design: Serves as a scaffold for drug development.

Biology and Medicine::

    Anticancer: Investigated for potential antitumor properties.

    Antimicrobial: Exhibits activity against microbial pathogens.

    Neuroprotective: Studied for neurodegenerative diseases.

    Anti-inflammatory: May modulate inflammatory pathways.

Industry::

    Pharmaceuticals: Potential drug candidates.

    Agrochemicals: Used in crop protection.

Comparison with Similar Compounds

Properties

95144-10-8

Molecular Formula

C14H13NO4S2

Molecular Weight

323.4 g/mol

IUPAC Name

2-[2-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid

InChI

InChI=1S/C14H13NO4S2/c1-2-15-13(18)11(21-14(15)20)7-9-5-3-4-6-10(9)19-8-12(16)17/h3-7H,2,8H2,1H3,(H,16,17)/b11-7+

InChI Key

MLGZPMMALYWBRN-YRNVUSSQSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=CC=C2OCC(=O)O)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CC=CC=C2OCC(=O)O)SC1=S

Origin of Product

United States

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